molecular formula C7H6BrIO2S B8477884 4-Bromo-1-iodo-2-(methylsulfonyl)benzene

4-Bromo-1-iodo-2-(methylsulfonyl)benzene

Cat. No.: B8477884
M. Wt: 361.00 g/mol
InChI Key: QIYXNJLQCIVMAK-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-(methylsulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), iodine (position 1), and a methylsulfonyl group (position 2). This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (sulfonyl) and heavy halogen substituents. The methylsulfonyl group enhances electrophilicity, making it a valuable intermediate in cross-coupling reactions and drug design .

Properties

Molecular Formula

C7H6BrIO2S

Molecular Weight

361.00 g/mol

IUPAC Name

4-bromo-1-iodo-2-methylsulfonylbenzene

InChI

InChI=1S/C7H6BrIO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3

InChI Key

QIYXNJLQCIVMAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with similar substituents. Below is a detailed analysis:

Halogenated Methylsulfonyl Benzenes

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7):

    • Structural difference : Replaces iodine at position 1 with a methyl group.
    • Reactivity : The absence of iodine reduces steric hindrance, favoring nucleophilic substitution at position 1. However, the methyl group diminishes electrophilicity compared to the iodo derivative .
    • Applications : Primarily used in agrochemical intermediates due to its lower cost and stability.
  • 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS 142994-02-3):

    • Structural difference : Introduces a carboxylic acid group, increasing hydrophilicity.
    • Reactivity : The acid group enables conjugation with amines or alcohols, broadening its utility in peptide-mimetic drug synthesis.
    • Applications : Used in designing enzyme inhibitors targeting carboxylase enzymes .

Halogenated Benzene Derivatives Without Sulfonyl Groups

  • 4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4):

    • Structural difference : Lacks the methylsulfonyl group at position 2.
    • Reactivity : The absence of the sulfonyl group reduces electron-withdrawing effects, making the ring less reactive toward electrophilic substitution.
    • Applications : A precursor in Suzuki-Miyaura coupling reactions for synthesizing biaryl pharmaceuticals .
  • 1-Bromo-2-iodo-4-methylbenzene (CAS 858841-53-9): Structural similarity: Shares bromine and iodine substituents but positions differ. Reactivity: The meta-methyl group sterically hinders coupling reactions at position 3. Applications: Limited to niche synthetic routes requiring steric modulation .

Methoxy- and Methoxymethoxy-Substituted Analogs

  • 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7):

    • Structural difference : Methoxy group replaces methylsulfonyl at position 2.
    • Reactivity : The methoxy group is electron-donating, reducing ring electrophilicity but enabling directed ortho-metalation.
    • Applications : Used in synthesizing natural product scaffolds via C–H activation .
  • 4-Benzyloxy-2-bromo-1-methoxybenzene: Structural difference: Benzyloxy and methoxy groups introduce steric bulk. Reactivity: The benzyloxy group allows for deprotection strategies in multi-step syntheses. Applications: Intermediate in flavonoid and polyphenol synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Reactivity Profile Primary Applications
4-Bromo-1-iodo-2-(methylsulfonyl)benzene C₇H₅BrIO₂S Br (4), I (1), SO₂Me (2) High electrophilicity, cross-coupling Drug intermediates, PPAR agonists
4-Bromo-1-methyl-2-(methylsulfonyl)benzene C₈H₈BrO₂S Br (4), Me (1), SO₂Me (2) Moderate electrophilicity Agrochemicals
4-Bromo-2-iodo-1-methylbenzene C₇H₆BrI Br (4), I (2), Me (1) Steric hindrance Biaryl synthesis
4-Bromo-2-iodo-1-methoxybenzene C₇H₆BrIO Br (4), I (2), OMe (1) Directed metalation Natural product scaffolds

Key Research Findings

  • Synthetic Utility: The methylsulfonyl group in this compound enhances regioselectivity in Ullmann coupling reactions compared to non-sulfonyl analogs, as observed in the synthesis of PPAR agonists .
  • Biological Relevance : Methylsulfonyl benzene derivatives exhibit higher binding affinity to PPARγ receptors than methoxy or methyl analogs, attributed to the sulfonyl group’s polarity and hydrogen-bonding capacity .
  • Stability : Heavy halogen substituents (Br, I) improve thermal stability, making the compound suitable for high-temperature reactions, unlike fluoro or chloro derivatives .

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